

# biological activity of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline |
| Cat. No.:      | B185401                                     |

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of the 4-(Piperazinylsulfonyl)aniline Scaffold, Centered on **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**

## Executive Summary

The piperazine ring and the sulfonamide group are cornerstone pharmacophores in modern drug discovery, each contributing unique physicochemical and biological properties that enhance therapeutic potential. When combined into a 4-(piperazinylsulfonyl)aniline scaffold, they create a versatile platform for developing targeted inhibitors and modulators of various biological systems. This technical guide centers on the representative molecule, **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**, to explore the vast biological landscape of this chemical class. While this specific molecule often serves as a crucial synthetic intermediate, its core structure is present in numerous potent agents. We will delve into the known and potential biological activities stemming from this scaffold, including anticancer, enzyme inhibitory, and antimicrobial effects. This document provides researchers, scientists, and drug development professionals with a synthesis of current knowledge, detailed experimental protocols for evaluation, and insights into the structure-activity relationships that drive the therapeutic promise of this scaffold.

## Chapter 1: Introduction to the 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline Scaffold

## Chemical Structure and Properties

The core molecule, **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline**, is an aromatic amine featuring a sulfonamide linker to a methylpiperazine moiety. This structure provides a unique combination of rigidity and flexibility, with hydrogen bond donors and acceptors that are critical for molecular recognition by biological targets.

- IUPAC Name: **4-[(4-methyl-1-piperazinyl)sulfonyl]aniline**
- CAS Number: 21623-68-7
- Molecular Formula: C<sub>11</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub>S
- Molecular Weight: 271.34 g/mol
- InChI Key: YEKKOBZSGMPECJ-UHFFFAOYSA-N

## The Pharmacophoric Significance of the Piperazine and Sulfonamide Moieties

The biological versatility of this scaffold can be attributed to its two key functional groups:

- Piperazine Ring: This heterocyclic motif is a common feature in many pharmaceuticals.<sup>[1]</sup> Its basic nitrogen atoms are often protonated at physiological pH, which can enhance aqueous solubility and facilitate critical ionic interactions with acidic residues in protein binding pockets. The N-methyl group, as seen in the title compound, can influence potency, selectivity, and metabolic stability.
- Sulfonamide Group: The arylsulfonamide moiety is a classic zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases.<sup>[2]</sup> It is also a versatile linker and a key structural element in a wide range of therapeutics, including kinase inhibitors and antibacterials.

## General Synthesis Pathway

The synthesis of 4-(piperazinylsulfonyl)aniline derivatives typically involves a multi-step process. A common and efficient route begins with the sulfonyl chloride derivative of a

protected aniline or a nitrobenzene precursor, followed by reaction with the appropriate piperazine and a final deprotection or reduction step.

A representative synthesis for a related analog, 4-(piperazin-1-ylsulfonyl)aniline, involves the catalytic hydrogenation of a nitro-precursor using Palladium on carbon (Pd/C), which reduces the nitro group to the primary amine of the aniline.[3]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the aniline moiety via catalytic hydrogenation.

## Chapter 2: Key Biological Activities and Therapeutic Applications

The 4-(piperazinylsulfonyl)aniline scaffold has given rise to derivatives with a wide spectrum of biological activities. The following sections explore the most prominent of these, focusing on the underlying mechanisms of action.

### Anticancer Activity: Kinase Inhibition

Dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.[4] The sulfonylpiperazine moiety is a key feature in several potent kinase inhibitors.

The Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in human cancers.[5][6] Several potent PI3K inhibitors incorporate a sulfonylpiperazine-like scaffold. For instance,

GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of Class I PI3K that features a 4-methanesulfonyl-piperazin-1-ylmethyl group.<sup>[4]</sup> Similarly, CYH33, a selective PI3K $\alpha$  inhibitor, also contains a methylsulfonyl-piperazinyl-methyl moiety.<sup>[5]</sup> These examples underscore the utility of the N-sulfonylpiperazine scaffold in targeting the ATP-binding pocket of PI3K isoforms.



[Click to download full resolution via product page](#)

Caption: The PI3K/Akt signaling pathway and the point of intervention for scaffold-based inhibitors.

The BCR-ABL fusion protein is the causative driver of chronic myeloid leukemia (CML). The pioneering ABL kinase inhibitor, Imatinib, contains an N-methylpiperazine group that is crucial for its activity.<sup>[7]</sup> More recent work on overcoming Imatinib resistance has led to the development of novel inhibitors, such as CHMFL-ABL-121, which incorporates a 4-methylpiperazin-1-yl moiety and demonstrates high potency against a variety of ABL mutants, including the gatekeeper T315I mutation.<sup>[8]</sup> This highlights the enduring importance of this scaffold in designing next-generation CML therapies.

## Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.<sup>[2]</sup> They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.<sup>[9][10]</sup> The arylsulfonamide group is the quintessential zinc-binding function for CA inhibitors.

Derivatives containing the 4-(piperazinylsulfonyl)aniline scaffold are actively investigated as CA inhibitors. By modifying the aniline and piperazine portions of the molecule, it is possible to achieve selective inhibition of different CA isoforms.<sup>[11]</sup> For example, targeting tumor-associated isoforms hCA IX and XII, which are involved in pH regulation and tumor progression, is a promising strategy for cancer therapy.<sup>[11]</sup>

## Antimicrobial and Anti-Infective Properties

The piperazine scaffold is a frequent component of antimicrobial agents. Various derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and antimalarial properties.

- **Antibacterial Activity:** Hybrid molecules combining the piperazine moiety with other known antibacterial pharmacophores, such as quinolones, have shown promising activity.<sup>[12][13]</sup> These compounds can target essential bacterial enzymes like DNA gyrase.<sup>[13]</sup> Other piperazinyl benzylides have demonstrated bactericidal activity against challenging pathogens like *Acinetobacter baumannii* and *Staphylococcus aureus*.<sup>[14]</sup>

- Antimalarial Activity: The quinazoline scaffold, when combined with a sulfonyl-piperazine linker, has yielded potent antimalarial compounds with low micromolar activity against *Plasmodium falciparum* and favorable cytotoxicity profiles.[15]

## Chapter 3: Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline** or its novel derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for primary screening.

### Protocol: In Vitro Cytotoxicity Screening via MTT Assay

This assay determines a compound's effect on the metabolic activity of cultured cancer cells, providing a measure of cytotoxicity or cytostatic activity. It is a foundational step in anticancer drug screening.

**Causality:** The assay relies on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration ( $IC_{50}$ ).

#### Step-by-Step Methodology:

- **Cell Seeding:** Plate human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer[16]) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48 or 72 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.

## Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol measures a compound's ability to inhibit the esterase activity of a purified CA isoform, a commonly used and reliable method for screening CA inhibitors.

**Causality:** Carbonic anhydrase can hydrolyze certain esters, such as 4-nitrophenyl acetate (NPA), leading to the production of 4-nitrophenolate, a yellow-colored product. An inhibitor will slow this reaction, resulting in a reduced rate of color development, which can be monitored spectrophotometrically.

#### Step-by-Step Methodology:

- **Reagent Preparation:** Prepare a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4). Prepare stock solutions of the purified human CA isoform (e.g., hCA II or hCA IX), the substrate (NPA in acetonitrile), and the test compound (in DMSO).
- **Assay Setup:** In a 96-well plate, add buffer, the CA enzyme solution, and varying concentrations of the test compound. Include a positive control (e.g., Acetazolamide) and a negative control (no inhibitor).
- **Pre-incubation:** Gently mix and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Initiate the reaction by adding the NPA substrate to all wells.
- **Kinetic Measurement:** Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.
- **Data Analysis:** Calculate the initial reaction rates ( $V_0$ ) from the linear portion of the kinetic curves. Plot the percentage of enzyme activity versus the log of the inhibitor concentration and fit the data to determine the  $IC_{50}$  value.

## Chapter 4: Data Summary and Future Directions

While specific quantitative data for the parent **4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline** is sparse in public literature, the activity of its close analogs provides compelling evidence of the scaffold's potential.

Table 1: Representative Biological Activities of Analogs

| Compound Class/Example                | Target/Assay                | Activity Metric  | Reported Value | Reference |
|---------------------------------------|-----------------------------|------------------|----------------|-----------|
| Piperazine-Nitroimidazole Hybrid (9g) | Anticancer (MCF-7 cells)    | IC <sub>50</sub> | 2.00 μM        | [17]      |
| Piperazinyl Amidrazone Derivative     | Anticancer (Leukemia cells) | GI <sub>50</sub> | 4.73 μM        | [18]      |
| PI3Kα Inhibitor (CYH33)               | PI3Kα Enzyme                | IC <sub>50</sub> | 5.9 nM         | [5]       |
| ABL Kinase Inhibitor (CHMFL-ABL-121)  | ABL T315I Mutant            | IC <sub>50</sub> | 0.2 nM         | [8]       |

| Quinazoline-Sulfonamide Hybrid (27) | Antimalarial (P. falciparum) | IC<sub>50</sub> | 2.9 μM | [15] |

## Future Directions

The 4-(piperazinylsulfonyl)aniline scaffold is a rich platform for further drug discovery efforts. Future research should focus on:

- Systematic Library Synthesis: Creating a focused library of derivatives by modifying substitutions on the aniline ring and exploring different N-substituents on the piperazine ring to build a comprehensive Structure-Activity Relationship (SAR).
- Broad-Spectrum Kinase Screening: Testing new analogs against a large panel of kinases to identify novel and selective inhibitors for oncology and other therapeutic areas.
- Isoform-Selective CA Inhibitors: Designing derivatives with features intended to exploit structural differences between the active sites of various CA isoforms to develop highly selective inhibitors, particularly for anticancer (hCA IX/XII) and antiglaucoma applications.
- Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure they possess the

necessary characteristics for in vivo efficacy.

By leveraging the foundational knowledge of this versatile scaffold and employing rigorous biological evaluation, the development of novel and effective therapeutics can be significantly advanced.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-(PIPERAZIN-1-YLSULFONYL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [ N-11C- methyl]-[4-[(4-Methyl-1-piperazinyl)methyl]- N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 10. singlecare.com [singlecare.com]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against *Staphylococcus aureus*: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [biological activity of 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185401#biological-activity-of-4-4-methyl-1-piperazinyl-sulfonyl-aniline]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)